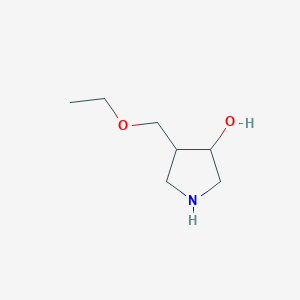

4-(Ethoxymethyl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

4-(ethoxymethyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C7H15NO2/c1-2-10-5-6-3-8-4-7(6)9/h6-9H,2-5H2,1H3 |

InChI Key |

JBUZTXGIUXMXCE-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1CNCC1O |

Origin of Product |

United States |

Advanced Chemical Transformations and Derivatization of 4 Ethoxymethyl Pyrrolidin 3 Ol

Reactivity at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring is a nucleophilic secondary amine, making it a prime site for alkylation, acylation, and condensation reactions.

The secondary amine of the pyrrolidine ring readily undergoes N-alkylation with various electrophiles, such as alkyl halides. These reactions are typically carried out in the presence of a base to neutralize the acid generated. The choice of alkylating agent and reaction conditions can be tailored to introduce a wide array of substituents onto the nitrogen atom.

In the case of alkylating agents containing a leaving group on a propyl chain, such as 1-(3-chloropropyl)pyrrolidine, the reaction with nucleophiles has been shown to proceed through a reactive azetidinium ion intermediate. nih.gov This intermediate is formed via a slow intramolecular cyclization. nih.gov It is plausible that alkylating 4-(ethoxymethyl)pyrrolidin-3-ol with a similar haloalkylamine would follow a comparable mechanistic pathway, where the pyrrolidine nitrogen first acts as an intramolecular nucleophile.

Table 1: Representative N-Alkylation Reactions

| Alkylating Agent | Reagent/Conditions | Product Type |

|---|---|---|

| Alkyl Halide (e.g., R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, ACN) | N-Alkyl-4-(ethoxymethyl)pyrrolidin-3-ol |

Note: This table represents general and predicted transformations.

The pyrrolidine nitrogen can be acylated to form amides using various acylating agents like acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction is fundamental in peptide synthesis and for introducing carbonyl-containing functionalities. A common strategy involves the use of a base to scavenge the HCl produced when using acyl chlorides.

For the coupling of carboxylic acids, a host of reagents can be employed to form an "active ester" or other reactive intermediate that is then susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). Protecting the nitrogen with groups like the tert-butyloxycarbonyl (Boc) group, via reaction with di-tert-butyl dicarbonate, is a common acylation strategy to modulate reactivity during multi-step syntheses. researchgate.net

Table 2: Common Acylation Reactions for Pyrrolidine Nitrogen

| Acylating Agent | Reagent/Conditions | Product Type |

|---|---|---|

| Acyl Chloride (RCOCl) | Base (e.g., Et₃N), Solvent (e.g., DCM) | N-Acyl-4-(ethoxymethyl)pyrrolidin-3-ol |

| Carboxylic Acid (RCOOH) | Coupling Agent (e.g., EDCI, HOBt), Base | N-Acyl-4-(ethoxymethyl)pyrrolidin-3-ol |

Note: This table represents general and predicted transformations.

The secondary amine of the pyrrolidine ring can participate in condensation reactions with carbonyl compounds to form more complex structures. A notable example is the Mannich reaction, a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid.

In syntheses involving the similar (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine, a Mannich condensation with formaldehyde (B43269) and 9-deazahypoxanthine has been used to construct complex nucleoside analogs. researchgate.net This type of reaction, applied to this compound, would involve the formation of an intermediate N-hydroxymethyl derivative or the corresponding Eschenmoser's salt, which then undergoes electrophilic substitution with a suitable nucleophile to yield intricate, often polycyclic, products.

Reactivity at the Hydroxyl Group (C-3)

The secondary hydroxyl group at the C-3 position is another key site for derivatization, allowing for esterification, etherification, and oxidation reactions.

The C-3 hydroxyl group can be converted into an ester through reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. Esterification can be used to introduce a wide variety of functional groups or to act as a protecting group for the alcohol.

Etherification, the formation of an ether linkage, can be accomplished via a Williamson ether synthesis. This typically involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Table 3: Representative Reactions at the C-3 Hydroxyl Group

| Reaction Type | Reagent | Conditions | Product Type |

|---|---|---|---|

| Esterification | Acyl Chloride (RCOCl) | Base (e.g., Pyridine) | 4-(Ethoxymethyl)pyrrolidin-3-yl ester |

| Esterification | Carboxylic Acid (RCOOH) | Acid catalyst or Coupling Agent | 4-(Ethoxymethyl)pyrrolidin-3-yl ester |

Note: This table represents general and predicted transformations.

Oxidation of the secondary alcohol at the C-3 position yields the corresponding ketone, 4-(ethoxymethyl)pyrrolidin-3-one. This transformation is a key step in the synthesis of many pyrrolidine-based compounds. A variety of oxidizing agents can be employed, with the choice often depending on the sensitivity of other functional groups in the molecule.

Common methods include Swern oxidation (using oxalyl chloride/DMSO) and Dess-Martin periodinane (DMP) oxidation, which are known for their mild conditions and high yields. Other reagents like pyridinium (B92312) chlorochromate (PCC) or chromic acid-based oxidants could also be used, although they are often less selective. The resulting ketone is a versatile intermediate, as its carbonyl group can undergo a range of subsequent nucleophilic addition reactions.

Transformations of the Ethoxymethyl Side Chain (C-4)

The ethoxymethyl group at the C-4 position of the pyrrolidine ring is a key site for chemical modification. Transformations can be directed at the ether linkage or the terminal ethyl group, allowing for significant structural diversification.

The ether bond in the ethoxymethyl side chain is generally stable but can be cleaved under specific, often harsh, reaction conditions to yield the corresponding 4-(hydroxymethyl)pyrrolidin-3-ol (B3153749) derivative. This transformation is valuable for unmasking a primary alcohol functionality, which can then be subjected to further reactions.

Standard methods for ether cleavage involve treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). The reaction typically proceeds via an S_N2 mechanism, where a halide ion attacks the less sterically hindered carbon of the protonated ether. In the case of this compound, the attack would occur on the ethyl group, leading to the formation of 4-(hydroxymethyl)pyrrolidin-3-ol and an ethyl halide.

While specific studies on this compound are limited, research on analogous alkoxymethyl ethers provides insight into the conditions required for such transformations.

Table 1: Illustrative Conditions for Ether Cleavage on Analogous Alkoxymethyl Moieties

| Reagent | Conditions | Product |

| HBr (48% aq.) | Reflux | Alcohol and Alkyl Bromide |

| HI (57% aq.) | Reflux | Alcohol and Alkyl Iodide |

| BBr₃ | CH₂Cl₂, -78 °C to rt | Alcohol and Alkyl Bromide |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile, rt | Silyl ether (hydrolyzes to alcohol) |

Note: This data is representative of general ether cleavage reactions and may require optimization for this compound.

While less common, it is theoretically possible to perform functional group interconversions on the terminal ethyl group of the ethoxymethyl side chain without cleaving the ether linkage. These transformations would require carefully controlled reaction conditions to avoid side reactions at the pyrrolidine ring's nitrogen and hydroxyl groups, likely necessitating the use of protecting groups.

Potential transformations could include radical halogenation to introduce a halide on the ethyl group, followed by nucleophilic substitution to introduce other functionalities. However, achieving selectivity for the terminal methyl group of the ethyl moiety over the methylene (B1212753) group adjacent to the ether oxygen would be challenging.

Ring-Opening Reactions of the Pyrrolidine Heterocycle

The pyrrolidine ring is a stable five-membered heterocycle and does not readily undergo ring-opening reactions. Such transformations typically require activation of the ring, for instance, through the formation of a quaternary ammonium (B1175870) salt or by the introduction of ring strain.

In the context of substituted pyrrolidines, ring-opening reactions are not a common derivatization strategy unless the ring is part of a more complex, strained polycyclic system. For a simple substituted pyrrolidine like this compound, the energy barrier for ring-opening is high. However, specific N-substituents can facilitate ring-opening under certain conditions. For instance, N-acyl or N-sulfonyl groups can activate the C-N bonds towards nucleophilic attack, but this is still a challenging transformation.

Stereochemical Outcomes and Diastereocontrol in Derivatization Reactions

The stereochemistry of this compound, which can exist as different stereoisomers, plays a critical role in its derivatization. The relative orientation of the hydroxyl and ethoxymethyl substituents (cis or trans) will influence the steric environment around the reactive centers and can direct the stereochemical outcome of subsequent reactions.

For example, in acylation or alkylation reactions of the hydroxyl group, the existing stereocenters can lead to diastereoselectivity if a new stereocenter is formed. The incoming reagent will preferentially approach from the less sterically hindered face of the molecule. Similarly, reactions involving the nitrogen atom can be influenced by the adjacent substituents, although the effect is generally less pronounced due to the greater distance.

In the synthesis of complex molecules using chiral pyrrolidine building blocks, achieving high diastereocontrol is often a primary objective. This is typically accomplished by using chiral reagents or catalysts that can differentiate between the diastereotopic faces of the molecule. While specific studies detailing the diastereocontrol in the derivatization of this compound are not widely available, the principles of asymmetric synthesis would apply.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of 4-(ethoxymethyl)pyrrolidin-3-ol. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This high precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

The process involves ionizing the this compound sample, often using soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to prevent fragmentation and keep the molecular ion intact. The instrument then separates the ions based on their m/z values and measures them with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer.

The experimentally determined accurate mass is then compared to the theoretical exact masses of potential molecular formulas. A close match between the measured and calculated mass provides strong evidence for the correct elemental composition. For instance, the molecular formula of this compound is C₇H₁₅NO₂. Its theoretical monoisotopic mass would be calculated, and the HRMS instrument would be expected to measure a value extremely close to this, thereby confirming the molecular formula. nih.gov

Table 1: Representative High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | ESI+ |

| Expected Ion | [M+H]⁺ |

| Theoretical m/z | 146.1181 |

| Measured m/z | 146.1179 |

| Mass Error (ppm) | 1.4 |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and structure of this compound. Both ¹H and ¹³C NMR experiments provide a wealth of information about the chemical environment of each hydrogen and carbon atom in the molecule. mdpi.com

In a ¹H NMR spectrum of this compound, the chemical shifts of the proton signals would indicate the types of protons present (e.g., attached to a carbon bearing an oxygen or nitrogen). The splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, would reveal the number of neighboring protons, thus helping to piece together the connectivity of the molecule. The integration of the signals would provide the relative number of protons corresponding to each signal.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment (e.g., aliphatic, bonded to an electronegative atom). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

By analyzing both ¹H and ¹³C NMR spectra, a complete picture of the molecule's structure can be assembled. rsc.orgchemicalbook.comspectrabase.com

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.15 | t | 3H | -O-CH₂-CH₃ |

| ~2.5-3.2 | m | 4H | Pyrrolidine (B122466) ring CH₂ |

| ~3.45 | q | 2H | -O-CH₂ -CH₃ |

| ~3.5-3.7 | m | 2H | -CH₂-O- |

| ~4.0 | m | 1H | CH-OH |

| ~2.0-2.2 | m | 1H | Pyrrolidine ring CH |

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~15.2 | -O-CH₂-CH₃ |

| ~45-55 | Pyrrolidine ring CH₂ |

| ~66.5 | -O-CH₂ -CH₃ |

| ~70-75 | -CH -OH |

| ~72.8 | -CH₂ -O- |

| ~40-45 | Pyrrolidine ring CH |

Chiroptical Methods for Enantiomeric Purity Determination (e.g., Optical Rotation)

Given the presence of stereocenters in this compound, it is a chiral molecule and can exist as enantiomers. Chiroptical methods are essential for determining the enantiomeric purity of a sample, which is a critical parameter in many applications.

Optical rotation is a fundamental chiroptical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. youtube.com Each enantiomer of a chiral molecule will rotate the plane of polarized light to an equal but opposite degree. libretexts.org The specific rotation, [α], is a characteristic physical property of a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration).

By measuring the optical rotation of a sample of this compound and comparing it to the known specific rotation of one of its pure enantiomers, the optical purity and enantiomeric excess (ee) can be calculated. masterorganicchemistry.com An enantiomerically pure sample will exhibit the maximum specific rotation, while a racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero. libretexts.orgcsbsju.edu Any intermediate value of optical rotation indicates a mixture of enantiomers in a specific ratio. rsc.org

Table 4: Example Optical Rotation Data for a Chiral Pyrrolidine Derivative

| Parameter | Value |

| Enantiomer | (3R,4S)-Isomer |

| Specific Rotation [α]D²⁰ | +15.2° (c 1.0, CHCl₃) |

| Enantiomeric Excess (ee) | 99% |

Advanced Chromatographic Techniques for Isomer Separation and Purity Assessment

For the separation of enantiomers, chiral chromatography is the preferred technique. This involves using a chiral stationary phase (CSP) in an HPLC or GC column. The CSP is a solid support that has a chiral molecule bound to its surface. As the racemic mixture of this compound passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. The relative areas of the two peaks in the resulting chromatogram can be used to determine the enantiomeric ratio and enantiomeric excess with high accuracy.

Table 5: Representative Chiral HPLC Method for a Pyrrolidine Derivative

| Parameter | Condition |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-isomer) | 8.5 min |

| Retention Time (S-isomer) | 10.2 min |

Theoretical and Computational Investigations of 4 Ethoxymethyl Pyrrolidin 3 Ol and Analogues

Molecular Conformation and Conformational Analysis

The biological activity and chemical reactivity of pyrrolidine (B122466) derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis, therefore, is crucial for understanding their function. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substituents on the ring, such as the ethoxymethyl and hydroxyl groups in 4-(ethoxymethyl)pyrrolidin-3-ol, significantly influence the preferred conformation.

Computational studies on substituted pyrrolidines have shown that the pyrrolidine ring can exist in two stable conformations, often designated as "up" or "down," depending on the position of the C4 atom relative to the plane defined by N1-C2-C3. nih.gov The presence of substituents can introduce steric strain, which dictates the favored conformation. For instance, a substituent at the C3 position that is cis to a group at C2 can lead to steric repulsion, making the "down" conformation more stable. nih.gov In the case of this compound, the relative orientation of the ethoxymethyl and hydroxyl groups, as well as their interaction with the lone pair of the nitrogen atom, will determine the lowest energy conformation.

Table 1: Factors Influencing Pyrrolidine Ring Conformation

| Factor | Description |

| Ring Puckering | The pyrrolidine ring adopts non-planar "envelope" or "twist" conformations to relieve ring strain. |

| Substituent Effects | The size, electronics, and relative stereochemistry of substituents dictate the preferred pucker and can lead to distinct "up" or "down" conformations. nih.gov |

| Intramolecular Hydrogen Bonding | The presence of hydroxyl groups, as in this compound, can lead to intramolecular hydrogen bonds that stabilize specific conformations. |

| Nitrogen Inversion | The nitrogen atom can invert its configuration, leading to different orientations of its substituent, which can influence the overall ring conformation. |

Quantum Chemical Calculations (e.g., DFT Studies on Electronic Structure, Reactivity, and Stability)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure, reactivity, and stability of organic molecules. tandfonline.comresearchgate.netnih.gov These methods provide valuable information about molecular orbitals, charge distribution, and other electronic properties that govern chemical behavior.

For pyrrolidine derivatives, DFT calculations can be used to:

Determine Optimized Geometries: Accurately predict bond lengths, bond angles, and dihedral angles of the most stable conformers. tandfonline.com

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO describes its ability to accept electrons (electrophilicity). nih.govnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Calculate Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of interaction with other molecules. tandfonline.com

Predict Spectroscopic Properties: DFT calculations can be used to compute properties such as NMR chemical shifts and vibrational frequencies, which can aid in the structural elucidation of newly synthesized compounds. acs.orgnih.gov

For instance, a DFT study on pyrrole-isoxazole derivatives showed that FMO analysis could characterize the electronic transitions responsible for their sensing capabilities. nih.gov Similarly, DFT calculations on bipyrazole derivatives helped to elucidate their different inhibition efficiencies as corrosion inhibitors by relating them to parameters like HOMO and LUMO energies. nih.gov For this compound, DFT studies could reveal how the interplay of the ether and alcohol functionalities influences its electronic properties and potential reactivity as a nucleophile or a ligand.

Table 2: Key Parameters from Quantum Chemical Calculations

| Parameter | Description and Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Higher values indicate greater electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Lower values indicate greater electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. A smaller gap generally implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, identifying positive (electrophilic) and negative (nucleophilic) sites. |

| Global Reactivity Descriptors | Parameters like electronegativity (χ), global hardness (η), and global softness (S) derived from HOMO and LUMO energies, which quantify the overall reactivity of a molecule. nih.gov |

Prediction of Stereoselectivity in Chemical Reactions

Computational chemistry has become an indispensable tool for predicting and understanding the stereoselectivity of chemical reactions. acs.org This is particularly relevant for chiral pyrrolidine derivatives like this compound, which are often used as chiral catalysts or synthons in asymmetric synthesis. mappingignorance.orgmdpi.com

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomeric products. By modeling these transition states using quantum chemical methods, it is possible to predict which stereoisomer will be formed preferentially.

Computational studies on proline-catalyzed aldol (B89426) reactions, for example, have successfully used DFT to analyze the transition states and explain the origins of stereoselectivity. nih.govresearchgate.net These studies have shown that factors like hydrogen bonding, ring puckering, and steric interactions in the transition state are critical in determining the facial selectivity of the reaction. nih.gov For reactions involving this compound or its analogues, computational modeling could predict how the substituents on the pyrrolidine ring direct the stereochemical course of a reaction, for instance, in organocatalyzed aldol or Michael additions. researchgate.net

The general approach involves:

Identifying all possible stereoisomeric transition state structures.

Optimizing the geometry of each transition state.

Calculating the relative energies of the transition states.

Using the energy differences to predict the ratio of stereoisomeric products based on the Curtin-Hammett principle.

These predictions can guide the rational design of new catalysts and the optimization of reaction conditions to achieve high stereoselectivity. acs.org

Computational Studies on Reaction Mechanisms and Transition States

Beyond predicting stereoselectivity, computational methods are extensively used to elucidate detailed reaction mechanisms. rsc.org This involves identifying all intermediates and transition states along a reaction pathway and calculating the corresponding energy profile. researchgate.net Such studies provide a step-by-step understanding of how reactants are converted into products.

For reactions involving pyrrolidines, computational studies have shed light on various mechanistic aspects. For example, DFT calculations have been used to investigate the mechanism of the stereospecific synthesis of cyclobutanes from pyrrolidines, identifying the rate-determining step as the release of N2 from a 1,1-diazene intermediate to form a 1,4-biradical. acs.org In another study, the mechanism of iridium-catalyzed reductive azomethine ylide generation from lactams and their subsequent cycloaddition reactions was investigated using DFT, revealing that a balance between asynchronicity and interaction energies in the transition states controls the observed selectivities. acs.org

For a hypothetical reaction involving this compound, a computational study of the reaction mechanism would involve:

Locating Stationary Points: Finding the minimum energy structures of reactants, intermediates, and products, as well as the saddle point structures of the transition states connecting them.

Constructing the Potential Energy Surface: Mapping the energy of the system as a function of the geometric changes that occur during the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that a located transition state indeed connects the intended reactant and product. acs.org

These detailed mechanistic insights are invaluable for optimizing reaction conditions, predicting the formation of byproducts, and designing novel chemical transformations.

Applications As Chemical Intermediates and Chiral Building Blocks in Complex Organic Synthesis

General Utility in Constructing Diverse Molecular Architectures

The strategic placement of hydroxyl and ethoxymethyl groups on the pyrrolidine (B122466) ring of 4-(Ethoxymethyl)pyrrolidin-3-ol provides multiple points for chemical modification, rendering it a versatile scaffold for the synthesis of diverse molecular structures. nih.gov The hydroxyl group can be readily converted into other functionalities, such as esters, ethers, or halides, while the nitrogen atom of the pyrrolidine ring can participate in various coupling reactions to introduce a wide range of substituents. This versatility allows for the construction of a broad spectrum of compounds with potential applications in medicinal chemistry and materials science. nih.gov

The chiral nature of this compound is of paramount importance, as it enables the synthesis of enantiomerically pure target molecules. nih.govacs.org This is particularly crucial in drug discovery, where the biological activity of a compound is often dependent on its specific stereochemistry. The use of such chiral building blocks obviates the need for challenging and often inefficient chiral resolution steps later in the synthetic sequence. acs.org

Precursors for Nucleoside and Nucleoside Analogue Synthesis

The structural resemblance of the 4-(hydroxymethyl)pyrrolidin-3-ol (B3153749) core to the sugar moiety of natural nucleosides has made it a key precursor in the synthesis of various nucleoside analogues. These modified nucleosides are of significant interest due to their potential as antiviral and anticancer agents. acs.orgresearchgate.netnih.gov

Synthesis of Aza-C-nucleosides

A significant application of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a related precursor, is in the synthesis of aza-C-nucleosides. researchgate.net In these analogues, the anomeric carbon of the sugar ring is replaced by a nitrogen atom, and the nucleobase is attached via a carbon-carbon bond. This structural modification imparts greater hydrolytic stability compared to natural N-nucleosides. nih.gov For instance, pyrimidine (B1678525) 1′-aza-C-nucleosides have been synthesized by fusing 5-bromouracil, 5-bromocytosine, and 5-bromoisocytosine with (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. researchgate.net

Iminosugar Nucleoside Derivatization

The pyrrolidine core of this compound also serves as a scaffold for the synthesis of iminosugar nucleoside derivatives. Iminosugars are carbohydrate mimetics where the ring oxygen has been replaced by a nitrogen atom. These compounds are known to be potent inhibitors of various glycosidases and glycosyltransferases. nih.govresearchgate.net By attaching a nucleobase to the iminosugar core derived from pyrrolidine derivatives, novel nucleoside analogues with potential therapeutic properties can be accessed. researchgate.net

Intermediates for Enzyme Inhibitor Scaffolds

The unique structural features of this compound and its derivatives make them valuable intermediates for the design and synthesis of various enzyme inhibitors. acs.orgresearchgate.netnih.govnih.gov

Design and Synthesis of Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibitor Precursors

A critical application of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol is as a key intermediate in the synthesis of potent inhibitors of purine nucleoside phosphorylase (PNP). acs.orgnih.govnih.gov PNP is an enzyme involved in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell mediated autoimmune diseases and T-cell cancers. nih.govmdpi.com The pyrrolidine derivative serves as a crucial building block for constructing the core structure of these inhibitors, such as the immucillins. nih.govnih.gov For example, the highly potent PNP inhibitor BCX-4208 utilizes (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol as a starting material. acs.org The synthesis involves a multi-step sequence, often beginning with a 1,3-dipolar cycloaddition to establish the pyrrolidine ring with the desired stereochemistry. acs.org

Glycosidase Inhibitor Core Structures

The structural similarity of the dihydroxypyrrolidine core to the transition state of glycosidic bond cleavage makes these compounds effective inhibitors of glycosidases. researchgate.netnih.gov These enzymes are involved in a wide range of biological processes, and their inhibition has therapeutic potential in areas such as diabetes and viral infections. nih.govnih.gov Derivatives of 4-(hydroxymethyl)pyrrolidin-3-ol can be elaborated to mimic the structure of monosaccharides, leading to the development of potent and selective glycosidase inhibitors. researchgate.netnih.gov The five-membered ring of the pyrrolidine is thought to mimic the distorted shape of the sugar ring in the transition state of the enzymatic reaction. nih.gov

Use of this compound in Antibacterial Drug Discovery Remains Undocumented in Publicly Available Research

Despite the broad interest in pyrrolidine scaffolds for the development of novel therapeutic agents, a comprehensive review of scientific literature and patent databases reveals a lack of specific research detailing the application of this compound as a chemical intermediate or chiral building block in the synthesis of potential antibacterial agents or related bioactive motifs.

The pyrrolidine ring is a well-established privileged structure in medicinal chemistry, valued for its three-dimensional architecture and its presence in numerous natural products and synthetic drugs. Its derivatives have been extensively explored for a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. Researchers frequently utilize substituted pyrrolidinols as chiral synthons to introduce specific stereochemistry and functionality into target molecules, which can be crucial for potent biological activity.

However, targeted searches for the application of this compound in the context of antibacterial discovery did not yield any specific examples of its incorporation into antibacterial agents. While there is a wealth of information on the synthesis and antibacterial evaluation of various other pyrrolidine derivatives, such as those functionalized with different alkyl, aryl, or heterocyclic groups, the ethoxymethyl substituent at the 4-position of the pyrrolidin-3-ol core does not appear in the currently accessible body of research on antibacterial compounds.

Similarly, investigations into the use of this specific compound for creating other bioactive motifs, such as P-glycoprotein inhibitors or antiviral agents, also returned no relevant findings. This suggests that while the compound is commercially available and possesses structural features that could be of interest to medicinal chemists, its potential in the development of new antibacterial therapies has either not yet been explored or the results of such research have not been made public.

Therefore, at present, there are no detailed research findings or data tables to present regarding the use of this compound as a building block for potential antibacterial agents.

Emerging Research Directions and Future Perspectives

Development of Greener Synthetic Pathways and Sustainable Methodologies

The push towards environmentally responsible chemistry is a major driver of innovation in the synthesis of pyrrolidine (B122466) derivatives. The goal is to create pathways that are not only efficient but also minimize environmental impact by reducing waste, conserving energy, and using renewable materials.

Key research areas include:

Biocatalysis : This approach uses enzymes to perform chemical transformations. For pyrrolidines, engineered enzymes like transaminases and cytochromes are being developed to create specific chiral versions of the molecule with high efficiency and selectivity under mild, environmentally friendly conditions. nih.govacs.orgcaltech.edu Recent successes in creating chiral pyrrolidines through enzyme-catalyzed intramolecular C-H amination highlight the potential of this "new-to-nature" biocatalysis. nih.govacs.orgcaltech.eduresearchgate.net For example, laccase enzymes have been used for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. bohrium.comrsc.org

Flow Chemistry : Continuous flow reactors are being adopted over traditional batch processing. researchgate.netrsc.orgworktribe.com This technology allows for better control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability. mdpi.com It has been successfully used to create libraries of chiral α-substituted pyrrolidines rapidly and efficiently. rsc.org

Sustainable Processes : Methods like ultrasound-assisted synthesis are being explored to accelerate reactions and reduce energy consumption, often using greener solvents like ethanol. tandfonline.com Additionally, there is a move away from catalysts based on precious metals towards those using more abundant and less toxic elements.

| Sustainability Approach | Application in Pyrrolidine Synthesis | Key Benefits |

| Biocatalysis | Use of engineered enzymes (e.g., transaminases, laccases) for asymmetric synthesis. nih.govbohrium.comacs.org | High selectivity, mild reaction conditions, reduced waste. nih.govacs.org |

| Flow Chemistry | Continuous production in microreactors. researchgate.netrsc.org | Enhanced safety, scalability, improved yield and control. rsc.orgmdpi.com |

| Alternative Energy | Ultrasound irradiation to drive reactions. tandfonline.com | Faster reaction times, reduced energy consumption. tandfonline.com |

| Renewable Feedstocks | Conversion of plant-derived substances into chemical building blocks. epa.gov | Reduced reliance on fossil fuels, lower carbon footprint. epa.gov |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry, capable of predicting reaction outcomes and designing novel synthetic routes. asiaresearchnews.comresearchgate.net These computational approaches can analyze vast datasets of chemical reactions to identify patterns and make predictions that can dramatically speed up the research and development process. asiaresearchnews.com

For a target like 4-(Ethoxymethyl)pyrrolidin-3-ol and its derivatives, AI can:

Predict Synthetic Pathways : Retrosynthesis algorithms can propose step-by-step reaction sequences starting from commercially available materials. asiaresearchnews.com

Optimize Reaction Conditions : ML models can predict the optimal temperature, solvent, and catalyst for a given reaction, minimizing the need for extensive trial-and-error experimentation.

Discover Novel Molecules : AI can design new molecular structures with desired properties and simultaneously suggest viable synthetic routes to create them. asiaresearchnews.com

Generate Robust Datasets : Techniques like Variational Autoencoders (VAEs) can be used to generate large, continuous datasets of chemical reactions, which helps in training more accurate and less biased AI models. nih.gov Recently developed models like ANI-1xnr can simulate complex reactive processes for organic molecules, offering a full simulation of reaction mechanisms with significantly less computing power than traditional quantum mechanics models. sciencedaily.com

Expanding the Scope of Derivatization for Novel Chemical Entities

The true value of this compound often lies in its use as a scaffold for creating new molecules, or "novel chemical entities." The pyrrolidine ring is a common feature in many biologically active compounds, and modifying its structure can lead to new therapeutic agents or materials. mdpi.comnih.gov

Future research will focus on innovative ways to derivatize the this compound core:

Targeted Functionalization : The puckering of the pyrrolidine ring can be controlled by the strategic placement of substituents, which in turn influences the molecule's three-dimensional shape and biological activity. nih.gov

Molecular Hybridization : This strategy involves combining the pyrrolidine scaffold with other bioactive molecular fragments to create hybrid compounds. mdpi.com This can lead to molecules with enhanced potency, better selectivity, or multifunctional activity. mdpi.com

Asymmetric Synthesis : Developing robust methods for creating specific stereoisomers (enantiomers and diastereomers) is crucial, as different spatial arrangements of atoms can have vastly different biological effects. nih.gov Metal-catalyzed asymmetric 1,3-dipolar cycloaddition is a powerful route to creating diversely functionalized and homochiral pyrrolidines. nih.gov

Advanced Mechanistic Studies using Spectroscopic and Computational Hybrid Approaches

A fundamental understanding of how a reaction proceeds—its mechanism—is crucial for optimizing it. Modern research combines experimental techniques with powerful computational modeling to get a complete picture of the reaction pathway. researchgate.net

Hybrid QM/MM Models : Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are becoming standard for studying complex systems. acs.org These models treat the most important part of the molecule with high-accuracy quantum mechanics while modeling the surrounding environment (like a solvent) with more computationally efficient classical mechanics. acs.org

Computational Spectroscopy : This field uses theoretical calculations to predict the spectroscopic signatures (like NMR or IR spectra) of molecules. frontiersin.orgresearchgate.net By comparing computed spectra with experimental results, researchers can identify transient intermediates and transition states that are difficult to observe directly. Density Functional Theory (DFT) calculations are frequently used to elucidate reaction pathways and understand selectivity. acs.orgacs.org

Kinetic Isotope Effect (KIE) Studies : Experiments using isotopically labeled molecules (e.g., replacing hydrogen with deuterium) can provide definitive evidence for which bonds are broken or formed in the rate-determining step of a reaction, offering deep mechanistic insight. acs.org

This combined experimental and computational approach allows for a detailed, atom-by-atom view of the reaction, enabling scientists to rationally design better catalysts and conditions to produce this compound and its derivatives with greater efficiency and selectivity. acs.orgnih.gov

Q & A

Q. Example Protocol :

Dissolve pyrrolidin-3-ol (1.0 eq) in anhydrous DMF.

Add ethoxymethyl chloride (1.2 eq) and K₂CO₃ (2.0 eq).

Stir at 80°C for 12 hours under N₂.

Purify via column chromatography (ethyl acetate/hexane, 1:4) .

How can the stereochemistry of this compound be controlled during synthesis?

Advanced Research Question

Stereochemical control is critical for biological activity. Strategies include:

- Chiral Catalysts : Use of asymmetric catalysts (e.g., Ru-BINAP complexes) during hydrogenation or alkylation steps to favor specific enantiomers .

- Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .

- Chiral Pool Synthesis : Starting from enantiopure precursors (e.g., L-proline derivatives) to retain configuration during functionalization .

Data Contradiction Note :

Conflicting reports exist on the enantiomeric excess (ee) achieved via reductive amination. Cross-validate using chiral HPLC (e.g., Chiralpak AD-H column) .

What spectroscopic techniques are used to characterize this compound?

Basic Research Question

Key techniques for structural elucidation:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations at ~3400 cm⁻¹ (OH), ~1100 cm⁻¹ (C-O-C) .

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

What challenges arise in optimizing reaction yields for N-substituted pyrrolidin-3-ol derivatives, and how can they be addressed?

Advanced Research Question

Common challenges and solutions:

Case Study :

Ethoxymethylation of pyrrolidin-3-ol with ClCH₂OCH₂CH₃ yielded 62% product under K₂CO₃/DMF, but side-product formation (e.g., di-alkylated species) was mitigated by reducing reaction temperature to 60°C .

What are the key physicochemical properties of this compound relevant to its stability in experimental conditions?

Basic Research Question

Critical properties include:

- Hydroscopicity : The hydroxyl group may necessitate anhydrous storage (2–8°C under N₂) .

- Thermal Stability : Decomposition observed above 150°C (TGA data); avoid high-temperature reactions .

- pH Sensitivity : Protonation of the pyrrolidine nitrogen at acidic pH alters solubility. Use buffered solutions (pH 6–8) for biological assays .

How do structural modifications at the pyrrolidine ring (e.g., ethoxymethyl vs. methyl groups) impact biological activity in related compounds?

Advanced Research Question

Comparative studies on pyrrolidin-3-ol derivatives reveal:

- Ethoxymethyl Group : Enhances lipophilicity (logP +0.5 vs. methyl), improving blood-brain barrier penetration in CNS-targeted compounds .

- Methyl Group : Higher metabolic stability but reduced solubility (aqueous solubility: 12 mg/mL vs. 28 mg/mL for ethoxymethyl) .

Methodological Insight :

Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with receptor binding affinity .

What analytical methods resolve contradictions in reported spectral data for pyrrolidin-3-ol derivatives?

Advanced Research Question

Addressing discrepancies involves:

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .

- X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles .

- Cross-Lab Validation : Compare data with standardized protocols (e.g., Bruker AVANCE III HD 500 MHz) .

Example :

Conflicting ¹H NMR δ values for the ethoxymethyl group (3.45 vs. 3.62 ppm) were resolved via deuterated solvent calibration (CDCl₃ vs. DMSO-d₆) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.